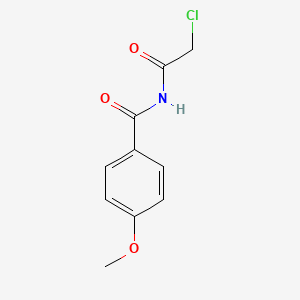

N-(2-Chloro-acetyl)-4-methoxy-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Chloro-acetyl)-4-methoxy-benzamide” is a compound that likely contains an acyl chloride functional group, similar to chloroacetyl chloride . Acyl chlorides are highly reactive and can form esters and amides .

Synthesis Analysis

While specific synthesis methods for “N-(2-Chloro-acetyl)-4-methoxy-benzamide” were not found, a related compound, “(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile”, was synthesized by reacting L-proline with chloroacetyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- N-(2-Chloro-acetyl)-4-methoxy-benzamide and similar derivatives have been synthesized and characterized using techniques such as FTIR and NMR. These compounds are studied for their geometric properties, vibrational assignments, and electron correlation to understand their chemical behavior and potential applications (Al‐Sehemi et al., 2017).

Bioanalytical Method Development

- Research includes the development and validation of bioanalytical methods using liquid chromatography-tandem mass spectrometry for quantitative analysis of similar compounds in biological matrices. This is crucial for understanding the pharmacokinetics and biological interactions of these compounds (Zalavadia, 2016).

Polymorphism and Characterization

- Different crystalline forms of compounds structurally related to N-(2-Chloro-acetyl)-4-methoxy-benzamide have been prepared and characterized, providing insights into their physicochemical properties and stability (Yanagi et al., 2000).

Drug Synthesis and Evaluation

- Novel derivatives of similar compounds have been synthesized and evaluated for potential anti-tubercular activity, demonstrating the role of these compounds in drug discovery and medicinal chemistry (Nimbalkar et al., 2018).

Radiation Damage Investigation

- Electron paramagnetic resonance (EPR) spectroscopy has been used to study gamma-radiation damage in drugs structurally similar to N-(2-Chloro-acetyl)-4-methoxy-benzamide. This research is significant for understanding the stability and degradation of these compounds under radiation (Damian, 2003).

Biological Activity Spectrum

- Studies have been conducted to understand the spectrum of biological activity of compounds similar to N-(2-Chloro-acetyl)-4-methoxy-benzamide, including their activity against mycobacterial, bacterial, and fungal strains. Such research is vital for identifying new therapeutic uses of these compounds (Imramovský et al., 2011).

Molecular Structure Analysis

- The structure of similar compounds has been analyzed using methods like X-ray diffraction, IR spectroscopy, and quantum chemical computation. This helps in understanding their molecular geometry and electronic properties (Demir et al., 2015).

Histone Acetylation Modulation

- Certain benzamide derivatives, structurally related to N-(2-Chloro-acetyl)-4-methoxy-benzamide, have been studied for their role in modulating histone acetylation, indicating potential applications in cancer therapeutics (Kraker et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the werner (wrn) helicase , a protein involved in DNA repair and replication. This suggests that N-(2-chloroacetyl)-4-methoxybenzamide may also target proteins involved in DNA processes.

Mode of Action

It’s known that similar compounds can undergo thioether macrocyclization . This process involves the formation of a macrocycle, a large cyclic molecule, through a reaction with cysteine residues in peptides . This could potentially alter the structure and function of target proteins, leading to changes in their activity.

Biochemical Pathways

Disruption of these pathways could lead to genomic instability, a hallmark of cancer .

Pharmacokinetics

The compound’s potential for macrocyclization could influence its bioavailability and stability in the body.

Result of Action

If the compound does indeed target proteins involved in dna processes, its action could lead to dna damage and genomic instability . This could potentially inhibit the growth of cancer cells.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s macrocyclization process and, consequently, its mode of action.

Eigenschaften

IUPAC Name |

N-(2-chloroacetyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-8-4-2-7(3-5-8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKWEUUCADMNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368631 |

Source

|

| Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

CAS RN |

57764-60-0 |

Source

|

| Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroacetyl)-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)

![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)